molecular formula C16H23ClN2O2S B13950968 3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13950968
M. Wt: 342.9 g/mol
InChI Key: WVAZKHFAMZAOKS-UHFFFAOYSA-N
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Description

3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a chlorinated pyridine ring, a piperidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the chlorination of pyridine. The chlorinated pyridine is then reacted with a thiol to introduce the sulfanyl group. This intermediate is further reacted with piperidine and finally esterified with tert-butyl chloroformate to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorinated pyridine ring can be reduced under specific conditions to form a more saturated ring structure.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Saturated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chlorinated pyridine ring and the sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the specific positioning of the chlorine atom and the sulfanyl group on the pyridine ring, as well as the presence of the piperidine ring. These structural features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C16H23ClN2O2S

Molecular Weight

342.9 g/mol

IUPAC Name

tert-butyl 3-[(6-chloropyridin-3-yl)methylsulfanyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H23ClN2O2S/c1-16(2,3)21-15(20)19-8-4-5-13(10-19)22-11-12-6-7-14(17)18-9-12/h6-7,9,13H,4-5,8,10-11H2,1-3H3

InChI Key

WVAZKHFAMZAOKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SCC2=CN=C(C=C2)Cl

Origin of Product

United States

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